Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of N-Boc-5-iodo-1-pentanamine in Scientific Literature
Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of N-Boc-5-iodo-1-pentanamine in Scientific Literature
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of chemical synthesis and drug development, precise communication is paramount. The consistent and accurate naming of chemical entities is the bedrock of this communication, ensuring reproducibility, facilitating information retrieval, and preventing costly errors. However, the reality of scientific literature and commercial catalogs often presents a challenge: a single compound can be known by multiple names. This guide delves into the various synonyms and nomenclature conventions for N-Boc-5-iodo-1-pentanamine , a versatile building block in organic synthesis. Understanding these alternative identifiers is not merely an academic exercise; it is a critical skill for researchers and professionals to ensure comprehensive literature searches, accurate sourcing of materials, and clear documentation of their work. This document will serve as a definitive resource for navigating the nomenclature of this important chemical compound.
The tert-butoxycarbonyl (Boc) protecting group is one of the most common amine protecting groups in non-peptide chemistry, valued for its stability under a range of reaction conditions and its facile removal under mild acidic conditions.[1][2] The protection of amines with the Boc group is a widely used reaction in organic synthesis.[3] This prevalence contributes to the varied nomenclature, as researchers may adopt shorthand or systematic names depending on the context of their work.
Core Chemical Identity
Before exploring its synonyms, it is essential to establish the primary identity of the compound.
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Chemical Structure:
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Molecular Formula: C₁₀H₂₀INO₂
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Molecular Weight: 313.18 g/mol
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Primary CAS Number: 262278-05-7[4]
The foundation of this molecule is a five-carbon chain (pentanamine) with an iodine atom at the 5-position and a Boc-protected amine at the 1-position. The various synonyms arise from different ways of naming this structure according to IUPAC rules, common abbreviations, and commercial naming conventions.
A Curated Compendium of Synonyms
The following sections detail the most frequently encountered synonyms for N-Boc-5-iodo-1-pentanamine in scientific literature, patents, and commercial catalogs.
The Most Prevalent Synonym: tert-Butyl (5-iodopentyl)carbamate
This is the most common and formally correct synonym found in major chemical supplier catalogs and databases.[4] It follows the systematic naming convention for carbamates, where the ester group (tert-butyl) and the N-substituent (5-iodopentyl) are named.
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Context of Use: Predominantly used in commercial listings (e.g., Sigma-Aldrich, MedChemExpress), safety data sheets (SDS), and formal publications.[4][5]
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Expert Insight: When searching for this compound for procurement, using "tert-butyl (5-iodopentyl)carbamate" along with the CAS number 262278-05-7 will yield the most comprehensive and accurate results.
The "N-Boc" Abbreviation: N-Boc-5-iodopentylamine and Variations
The abbreviation "Boc" for tert-butoxycarbonyl is ubiquitous in the field of organic chemistry.[2] Consequently, names incorporating this shorthand are very common in laboratory jargon and research articles where brevity is valued.
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Common Variations:
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N-Boc-5-iodo-1-pentanamine
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N-Boc-5-iodopentylamine
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(5-Iodopentyl)carbamic acid tert-butyl ester
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Context of Use: Frequently found in the methods sections of scientific papers, laboratory notebooks, and internal company documents. The term "N-Boc" is a clear indicator to chemists of the presence of this specific protecting group.[3]
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Expert Insight: While highly useful for internal communication and drafting manuscripts, relying solely on these abbreviations for comprehensive literature searches can be limiting. It is advisable to combine these terms with the more formal synonyms.
Nomenclature Based on Precursors and Synthesis
In the context of its synthesis, the compound may be referred to in relation to its starting materials. A common synthetic route involves the N-Boc protection of 5-iodopentylamine. This can lead to descriptive, albeit informal, naming.
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Descriptive Names:
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Boc-protected 5-iodopentylamine
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5-Iodopentylamine, N-Boc derivative
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Context of Use: These descriptive phrases are often used in synthetic chemistry literature when describing the transformation of the parent amine.
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Expert Insight: Understanding the synthetic pathway of a compound can unlock additional search terms. For instance, searching for the synthesis of the parent amine, 5-iodopentylamine, may lead to papers that subsequently describe its protection with a Boc group, thus identifying it by a descriptive name.
Data Summary Table
For at-a-glance reference, the following table summarizes the key synonyms and their typical contexts.
| Synonym | Primary Context of Use | Notes |
| tert-Butyl (5-iodopentyl)carbamate | Commercial Catalogs, Databases, Formal Publications | The most systematic and widely recognized name. Ideal for purchasing and formal documentation.[4] |
| N-Boc-5-iodo-1-pentanamine | Scientific Literature, Laboratory Use | A common and well-understood abbreviation in the chemistry community. |
| N-Boc-5-iodopentylamine | Scientific Literature, Laboratory Use | A slight variation of the above, often used interchangeably. |
| (5-Iodopentyl)carbamic acid tert-butyl ester | IUPAC-based naming, some databases | A more formal way of expressing the structure, though less common in everyday use than the carbamate nomenclature. |
| Boc-protected 5-iodopentylamine | Synthetic Chemistry Literature | A descriptive name that clearly indicates the chemical modification of a parent compound. Useful for finding information related to its synthesis. |
Visualizing the Nomenclature Landscape
To illustrate the relationship between the core chemical structure and its various names, the following diagram provides a conceptual map.
Caption: Relationship between the core chemical identity and its common synonyms.
Experimental Protocol: A Strategic Approach to Comprehensive Literature Searching
To ensure a thorough search of the scientific literature for information on N-Boc-5-iodo-1-pentanamine, a multi-pronged approach utilizing the various synonyms is essential. The following protocol outlines a systematic strategy for researchers.
Objective: To retrieve a comprehensive set of scientific literature pertaining to the synthesis, properties, and applications of N-Boc-5-iodo-1-pentanamine.
Materials:
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Access to scientific databases (e.g., Scopus, Web of Science, SciFinder, Google Scholar).
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Reference management software (optional but recommended).
Procedure:
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Initial Broad Search:
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Begin with the primary CAS number: "262278-05-7". This will often yield the most precise results.
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Combine this with a search using the most common synonym: "tert-butyl (5-iodopentyl)carbamate".
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Expanding the Search with Abbreviations:
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Perform separate searches using the "N-Boc" abbreviations:
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"N-Boc-5-iodo-1-pentanamine"
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"N-Boc-5-iodopentylamine"
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Use quotation marks to search for the exact phrases.
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Searching by Chemical Structure and IUPAC Name:
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If the database allows, perform a structure or substructure search for the molecule.
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Conduct a search using the more formal IUPAC-based name: "(5-Iodopentyl)carbamic acid tert-butyl ester".
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Contextual Searching Based on Synthesis:
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To find literature that may refer to the compound descriptively, search for the synthesis of its parent amine in combination with "Boc protection":
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("5-iodopentylamine" OR "1-amino-5-iodopentane") AND ("Boc protection" OR "di-tert-butyl dicarbonate" OR "Boc₂O")
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Review and Refine:
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Analyze the initial search results to identify key authors, research groups, and journals that frequently publish on this or related compounds.
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Use the "cited by" and "references" features of the databases to expand your search from relevant articles.
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Pay close attention to the experimental sections of papers, as they often provide detailed nomenclature and CAS numbers for starting materials and intermediates.
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Workflow Diagram:
Caption: A systematic workflow for a comprehensive literature search.
Conclusion
The effective navigation of chemical nomenclature is a cornerstone of successful research and development. For a compound like N-Boc-5-iodo-1-pentanamine, a variety of synonyms are employed across different contexts. By understanding the systematic name, common abbreviations, and synthesis-related descriptive terms, researchers can significantly enhance their ability to locate and utilize valuable information. This guide provides a framework for this understanding, empowering scientists and drug development professionals to conduct their work with greater precision and efficiency. The adoption of a systematic and multi-faceted approach to literature searching, as outlined in this document, will ensure that no relevant prior art or crucial data point is missed.
References
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Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved February 15, 2026, from [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
- Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate. (n.d.). Google Patents.
- Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
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Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (n.d.). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]
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Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
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BOC Protection and Deprotection. (2021, February 8). J&K Scientific LLC. Retrieved February 15, 2026, from [Link]
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tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
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Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015, October 28). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
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N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
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Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
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(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019, October 6). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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